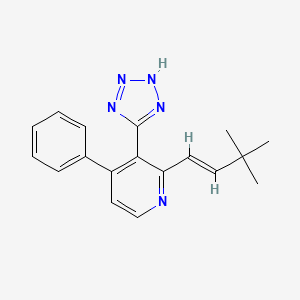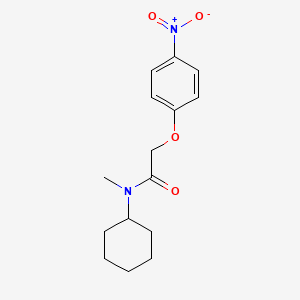![molecular formula C17H16FNO2 B5543197 (4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone](/img/structure/B5543197.png)
(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds closely related to "(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone" involves multiple steps, including condensation reactions, amination, and cyclization processes. For instance, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone was synthesized through the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclisation with hydrazine hydrate (Tang & Fu, 2018).
Molecular Structure Analysis
The molecular structure of related compounds is often analyzed using single-crystal X-ray diffraction, revealing details about their crystalline forms and molecular conformations. For example, the molecular structure of a novel bioactive heterocycle was characterized using IR, 1H NMR, LC-MS spectra, and confirmed by X-ray diffraction studies, illustrating the compound's monoclinic crystal system and the conformation of its piperidine and morpholine rings (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving such compounds typically include various substitutions, cyclizations, and modifications of functional groups. The properties of these compounds, such as reactivity and stability, are influenced by their molecular structure and the presence of functional groups like morpholine and fluorophenyl moieties.
Physical Properties Analysis
The physical properties of compounds like "(4-fluorophenyl)[4-(4-morpholinyl)phenyl]methanone" can be deduced from their crystal structure analysis, which provides insights into their solubility, melting points, and crystalline forms. These properties are crucial for understanding the compound's behavior in different environments and applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are closely related to the compound's molecular structure. Studies using density functional theory (DFT) can further illuminate the electronic structure, molecular orbitals, and potential chemical reactivity of these compounds. For instance, DFT studies have been used to investigate the molecular structures, electrostatic potential, and frontier molecular orbitals of similar compounds, revealing some of their physicochemical properties (Huang et al., 2021).
科学的研究の応用
Antitumor Activity
One of the primary applications of related compounds is in the development of antitumor agents. For example, a study by Tang and Fu (2018) synthesized a compound through condensation, which showed significant inhibition of cancer cell line proliferation, including A549, BGC-823, and HepG-2 lines (Zhi-hua Tang & W. Fu, 2018). This research underscores the potential of such compounds in cancer therapy.
Photochemical Studies
Compounds with morpholinylphenyl structures have been studied for their photochemical behaviors. Fasani et al. (2008) investigated the defluorination of an aminofluorophenyloxazolidinone, revealing insights into the photochemical reactions that could be useful for developing photo-stable drugs (E. Fasani et al., 2008).
Antiproliferative and Structural Analysis
Prasad et al. (2018) synthesized a novel bioactive heterocycle from piperidin and morpholino groups, showing antiproliferative activity and detailed structural characterizations through X-ray diffraction, highlighting its potential in drug development (S. Prasad et al., 2018).
Pharmacological Applications
The synthesis and pharmacological evaluation of compounds with morpholinylphenyl structures have been explored for various uses, including as inhibitors of tubulin polymerization and triggering apoptosis in cancer cells, as demonstrated by Magalhães et al. (2011) (H. I. F. Magalhães et al., 2011).
Imaging Applications in Parkinson's Disease
Wang et al. (2017) reported on the synthesis of a PET agent for imaging LRRK2 enzyme in Parkinson's disease, showcasing the application of fluorophenylmorpholinyl compounds in medical diagnostics (Min Wang et al., 2017).
特性
IUPAC Name |
(4-fluorophenyl)-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO2/c18-15-5-1-13(2-6-15)17(20)14-3-7-16(8-4-14)19-9-11-21-12-10-19/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTMLHKDLHHLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Fluorophenyl)[4-(morpholin-4-yl)phenyl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[3-(hydroxymethyl)-3-propylpiperidin-1-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5543132.png)
![2-[({2-[(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)amino]-1-methyl-2-oxoethyl}amino)carbonyl]benzoic acid](/img/structure/B5543139.png)
![methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5543146.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5543153.png)
![4-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-6-methyl-2-pyrimidinamine](/img/structure/B5543164.png)
![N-({1-[2-(4-chloro-2-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5543175.png)
![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5543179.png)

![N'-acetyl-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5543189.png)
![4-[3-(1H-benzimidazol-2-yl)propanoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5543203.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5543215.png)
